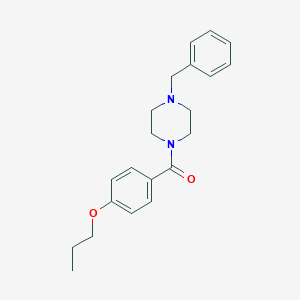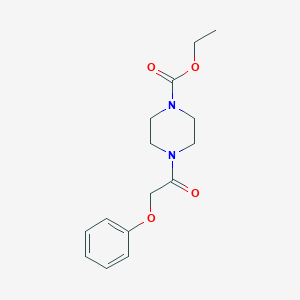
N-(4-iodophenyl)-2-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-iodophenyl)-2-methylbenzamide, also known as IMPY, is a small molecule that has gained significant attention in scientific research due to its potential applications in the field of imaging and diagnosis of Alzheimer's disease. IMPY belongs to the class of compounds known as benzamides, which have been extensively studied for their biological activities.
Mécanisme D'action
The mechanism of action of N-(4-iodophenyl)-2-methylbenzamide involves its binding to beta-amyloid plaques in the brain. Beta-amyloid is a peptide that is known to accumulate in the brains of individuals with Alzheimer's disease, leading to the formation of plaques. N-(4-iodophenyl)-2-methylbenzamide binds to these plaques with high affinity, allowing for their detection through imaging techniques.
Biochemical and Physiological Effects:
N-(4-iodophenyl)-2-methylbenzamide has been shown to have minimal toxicity and does not exhibit any significant biochemical or physiological effects in vitro or in vivo. The compound has been shown to be well tolerated in animal studies and does not appear to have any adverse effects on behavior or cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N-(4-iodophenyl)-2-methylbenzamide is its high selectivity for beta-amyloid plaques, which makes it a valuable tool for the diagnosis and monitoring of Alzheimer's disease. However, the compound has some limitations in terms of its use in lab experiments. For example, N-(4-iodophenyl)-2-methylbenzamide is relatively expensive compared to other imaging agents and requires specialized equipment for imaging.
Orientations Futures
There are several future directions for the use of N-(4-iodophenyl)-2-methylbenzamide in scientific research. One area of focus is the development of new imaging agents based on the structure of N-(4-iodophenyl)-2-methylbenzamide that can be used to detect other types of amyloid plaques. Another area of focus is the use of N-(4-iodophenyl)-2-methylbenzamide in the development of new therapies for Alzheimer's disease, based on its ability to selectively target beta-amyloid plaques. Finally, there is also potential for the use of N-(4-iodophenyl)-2-methylbenzamide in the diagnosis and monitoring of other neurodegenerative diseases, such as Parkinson's disease and Huntington's disease.
Méthodes De Synthèse
N-(4-iodophenyl)-2-methylbenzamide can be synthesized using a variety of methods, including the reaction of 4-iodoaniline with 2-methylbenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide. Other methods involve the use of palladium-catalyzed coupling reactions or Suzuki-Miyaura cross-coupling reactions.
Applications De Recherche Scientifique
N-(4-iodophenyl)-2-methylbenzamide has been extensively studied for its potential applications in the diagnosis of Alzheimer's disease. The compound has been shown to bind selectively to beta-amyloid plaques, which are a hallmark of Alzheimer's disease. This property makes N-(4-iodophenyl)-2-methylbenzamide a promising candidate for the development of imaging agents that can be used to detect and monitor the progression of Alzheimer's disease.
Propriétés
Nom du produit |
N-(4-iodophenyl)-2-methylbenzamide |
|---|---|
Formule moléculaire |
C14H12INO |
Poids moléculaire |
337.15 g/mol |
Nom IUPAC |
N-(4-iodophenyl)-2-methylbenzamide |
InChI |
InChI=1S/C14H12INO/c1-10-4-2-3-5-13(10)14(17)16-12-8-6-11(15)7-9-12/h2-9H,1H3,(H,16,17) |
Clé InChI |
RCCBSKAMLPQZNF-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)I |
SMILES canonique |
CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-(1-azepanylcarbonyl)phenyl]-2-phenoxyacetamide](/img/structure/B240785.png)
![N-{3-[(dimethylamino)carbonyl]phenyl}-2-fluorobenzamide](/img/structure/B240791.png)
![1,4-Bis[(4-methylphenoxy)acetyl]-1,4-diazepane](/img/structure/B240792.png)
![4-{[(cyclohexylamino)carbonyl]amino}-N,N-dimethylbenzamide](/img/structure/B240794.png)
![2-isopropoxy-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B240795.png)
![3-chloro-N-[3-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B240799.png)
![2,4-dichloro-N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B240801.png)
![4-{4-[(Allylamino)sulfonyl]anilino}-4-oxobutanoic acid](/img/structure/B240804.png)
![4-{4-[(Isopropylamino)sulfonyl]anilino}-4-oxobutanoic acid](/img/structure/B240806.png)
![4-[(4-Benzyl-1-piperazinyl)carbonyl]phenyl isopropyl ether](/img/structure/B240808.png)


![3-methyl-N-[3-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B240817.png)
